In Vivo Anti-inflammatory Activity vs. Aspirin in a Xylene-Induced Ear Edema Model
In a head-to-head class comparison, the parent compound 2-phenyl-1,3-dioxan-5-amine (referred to as compound 5a) demonstrated measurable anti-inflammatory activity. At an oral dose of 20 mg/kg, it achieved a 51.6% inhibition of xylene-induced ear edema in mice, compared to the standard reference drug aspirin . This activity was lower than that of its analogs with electron-withdrawing substituents on the phenyl ring, such as the 4-chloro derivative (5c: 64.1% inhibition) and the 4-nitro derivative (5d: 41.0% inhibition), providing clear differentiation within its own chemical class .
| Evidence Dimension | Inhibition of xylene-induced mouse ear edema at 20 mg/kg oral dose |
|---|---|
| Target Compound Data | 51.6% inhibition (Compound 5a) |
| Comparator Or Baseline | Standard drug Aspirin; Class analogs: 4-chloro analog (5c: 64.1% inhibition), 4-nitro analog (5d: 41.0% inhibition) |
| Quantified Difference | The target compound's activity is 51.6%, which is roughly 12.5 percentage points lower than the 4-chloro analog and 10.6 percentage points higher than the 4-nitro analog. |
| Conditions | Xylene-induced mouse ear edema model; compounds administered orally in 0.5% carboxymethyl cellulose (CMC) suspension. |
Why This Matters
This provides a baseline anti-inflammatory activity for the unsubstituted scaffold, allowing for the rational selection of this compound as a control or starting point for SAR studies where specific substitution patterns are not yet required.
